molecular formula C7H5NO B1199462 1,2-Benzisoxazole CAS No. 271-95-4

1,2-Benzisoxazole

Cat. No. B1199462
CAS RN: 271-95-4
M. Wt: 119.12 g/mol
InChI Key: KTZQTRPPVKQPFO-UHFFFAOYSA-N
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Patent
US08486937B2

Procedure details

The benzisoxazole-, benzisoxazole-, and benzothiazolecarboxylic acids were prepared using similar strategies outlined for the indazole acids. For example, ethyl 6-bromobenzisoxazole-3-carboxylate was prepared from 2,5-dibromonitrobenzene by reaction with diethyl malonate, saponification and decarboxylation, and reaction with isoamylnitrite. Ethyl benzisoxazole-3-carboxylate was obtained by hydrogenolysis of the 6-bromo derivative. 4-Benzothiazolecarboxylic acid was prepared from 2-amino-4-chloro-benzothiazole by reaction with isoamyl nitrite followed by metal-halogen exchange and trapping with carbon dioxide. 5-Benzothiazolecarboxylic acid was prepared from 4-chloro-3-nitrobenzoic acid by reaction with Na2S and sodium hydroxide followed by reduction with zinc in formic acid. 3-Benzisothiazolecarboxylic acid was prepared from thiophenol by reaction with oxalyl chloride and aluminum chloride followed by treatment with hydroxylamine, hydrogen peroxide, and sodium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=N1.Br[C:11]1[CH:24]=[CH:23][C:14]2[C:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:16][O:17][C:13]=2[CH:12]=1.BrC1C=CC(Br)=CC=1[N+]([O-])=O.C(OCC)(=O)CC(OCC)=O.C(ON=O)CC(C)C>>[O:17]1[C:13]2[CH:12]=[CH:11][CH:24]=[CH:23][C:14]=2[CH:15]=[N:16]1.[O:17]1[C:13]2[CH:12]=[CH:11][CH:24]=[CH:23][C:14]=2[C:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)ON=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1N=CC2=C1C=CC=C2
Name
Type
product
Smiles
O1N=C(C2=C1C=CC=C2)C(=O)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08486937B2

Procedure details

The benzisoxazole-, benzisoxazole-, and benzothiazolecarboxylic acids were prepared using similar strategies outlined for the indazole acids. For example, ethyl 6-bromobenzisoxazole-3-carboxylate was prepared from 2,5-dibromonitrobenzene by reaction with diethyl malonate, saponification and decarboxylation, and reaction with isoamylnitrite. Ethyl benzisoxazole-3-carboxylate was obtained by hydrogenolysis of the 6-bromo derivative. 4-Benzothiazolecarboxylic acid was prepared from 2-amino-4-chloro-benzothiazole by reaction with isoamyl nitrite followed by metal-halogen exchange and trapping with carbon dioxide. 5-Benzothiazolecarboxylic acid was prepared from 4-chloro-3-nitrobenzoic acid by reaction with Na2S and sodium hydroxide followed by reduction with zinc in formic acid. 3-Benzisothiazolecarboxylic acid was prepared from thiophenol by reaction with oxalyl chloride and aluminum chloride followed by treatment with hydroxylamine, hydrogen peroxide, and sodium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=N1.Br[C:11]1[CH:24]=[CH:23][C:14]2[C:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:16][O:17][C:13]=2[CH:12]=1.BrC1C=CC(Br)=CC=1[N+]([O-])=O.C(OCC)(=O)CC(OCC)=O.C(ON=O)CC(C)C>>[O:17]1[C:13]2[CH:12]=[CH:11][CH:24]=[CH:23][C:14]=2[CH:15]=[N:16]1.[O:17]1[C:13]2[CH:12]=[CH:11][CH:24]=[CH:23][C:14]=2[C:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)ON=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1N=CC2=C1C=CC=C2
Name
Type
product
Smiles
O1N=C(C2=C1C=CC=C2)C(=O)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.